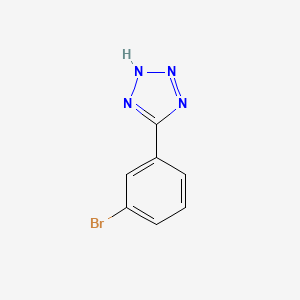

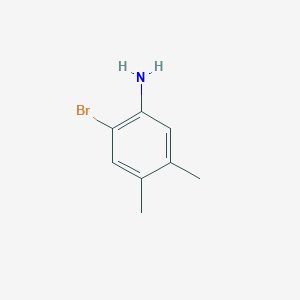

2-溴-4,5-二甲基苯胺

描述

2-Bromo-4,5-dimethylaniline is a derivative of aniline, a compound where the amino group is bonded to a brominated and dimethylated benzene ring. While the provided papers do not directly discuss 2-Bromo-4,5-dimethylaniline, they do provide insights into similar compounds, which can help infer some of the properties and synthesis methods that might be applicable to 2-Bromo-4,5-dimethylaniline.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-dimethyl-4-bromoaniline, involves the bromination of dimethylaniline. The reaction with liquid bromine, under controlled temperature and reaction time, yields the brominated product . Similarly, the synthesis of antipyrine derivatives, which are structurally related to aniline derivatives, involves several steps, including N-alkylation and carbamoylation, followed by cyclization reactions . These methods suggest that the synthesis of 2-Bromo-4,5-dimethylaniline could potentially be achieved through direct bromination of 2,4-dimethylaniline or through more complex multi-step synthetic routes involving activation and cyclization steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4,5-dimethylaniline has been characterized using X-ray crystallography, which reveals the crystalline structure and intermolecular interactions . Hirshfeld surface analysis and DFT calculations provide further insights into the nature of these interactions, such as hydrogen bonding and π-interactions, which are energetically significant and contribute to the stability of the molecular assemblies .

Chemical Reactions Analysis

The chemical reactions involving brominated aniline derivatives typically include further functionalization, such as iodination through diazotization and Sandmeyer reactions . These reactions are used to introduce additional substituents onto the aromatic ring, indicating that 2-Bromo-4,5-dimethylaniline could also undergo similar transformations to yield a variety of functionalized products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Bromo-4,5-dimethylaniline are not detailed in the provided papers, the properties of similar brominated aniline derivatives can be inferred. These compounds are likely to have moderate to low solubility in water due to their aromatic and halogenated nature, and their melting points and boiling points would be influenced by the presence of the bromine atom and the methyl groups . The spectroscopic characterization, such as NMR, would provide detailed information about the electronic environment of the protons and the overall molecular structure .

科学研究应用

电化学性质

- 类似于2-溴-4,5-二甲基苯胺的化合物的电化学氧化,如4-溴-2,6-二甲基苯胺,已在各种酸性溶液中进行探索。这些研究利用循环伏安法等技术揭示了氧化过程和在特定条件下包括二聚体形成在内的不同化合物的形成(Arias, Brillas, & Costa, 1990)。

合成与形成

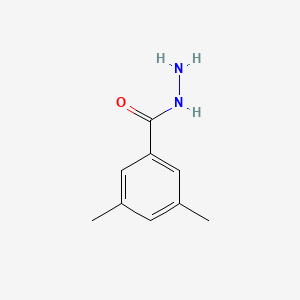

- 已开发了与2-溴-4,5-二甲基苯胺结构相关的化合物的合成技术。例如,从二甲基苯胺合成了3,5-二甲基-4-溴碘苯和2,6-二甲基-4-溴碘苯,展示了创造各种芳香有机中间体的潜力(Li Yu, 2008)。

与血红蛋白的反应

- 研究已调查了类似于4-溴-N,N-二甲基苯胺-N-氧化物与血红蛋白的反应,导致形成各种产物。这些研究提供了有关生化转化和与生物分子的相互作用的见解(Renner, 2004)。

溴化动力学

- 对芳香胺的溴化动力学进行了广泛研究,包括类似于4-溴-N-二甲基苯胺的化合物。这些研究有助于更深入地了解不同酸性环境中的化学反应速率和机制(Bell & Maria, 1969)。

生物降解监测

- 使用循环伏安法等技术监测了类似化合物,如2,4-二甲基苯胺(与2-溴-4,5-二甲基苯胺密切相关)的生物降解。这项研究对于理解环境污染物的环境影响和降解具有重要意义(Brimecombe, Fogel, & Limson, 2006)。

致癌性质研究

- 已在大鼠中研究了类似芳香胺,如3:4-二甲基苯胺的代谢和潜在致癌性质。这些调查对于了解暴露于此类化合物的健康影响至关重要(Boyland & Sims, 1959)。

安全和危害

属性

IUPAC Name |

2-bromo-4,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGDDVNXAPMUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400345 | |

| Record name | 2-bromo-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethylaniline | |

CAS RN |

22364-29-0 | |

| Record name | 2-bromo-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

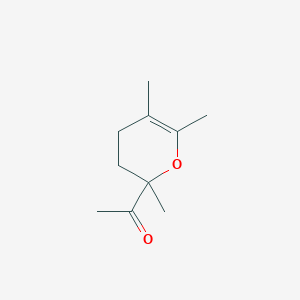

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

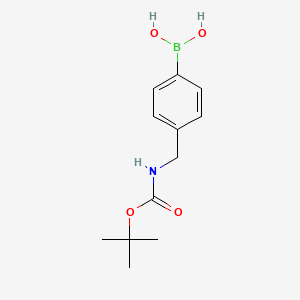

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)